molecular formula C15H22N2O4 B1217746 3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone CAS No. 41744-48-3

3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone

Cat. No.: B1217746
CAS No.: 41744-48-3
M. Wt: 294.35 g/mol
InChI Key: BEDINOFEXOIYOC-UHFFFAOYSA-N
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Description

3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone is an organic compound belonging to the class of imidazolidinones. This compound is characterized by the presence of an imidazolidinone ring substituted with a 3-ethoxyethoxy-4-methoxybenzyl group. It is a derivative of anisoles, which are organic compounds containing a methoxybenzene or a derivative thereof .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethoxyethoxy-4-methoxybenzaldehyde with an imidazolidinone precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone involves its interaction with specific molecular targets. It is known to inhibit phosphodiesterase enzymes, particularly 3’,5’-cyclic-AMP phosphodiesterase, which plays a key role in regulating physiological processes. By inhibiting this enzyme, the compound can modulate intracellular levels of cyclic AMP (cAMP), affecting various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit phosphodiesterase enzymes sets it apart from other similar compounds, making it valuable in research and potential therapeutic applications .

Properties

CAS No.

41744-48-3

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

4-[[3-(2-ethoxyethoxy)-4-methoxyphenyl]methyl]imidazolidin-2-one

InChI

InChI=1S/C15H22N2O4/c1-3-20-6-7-21-14-9-11(4-5-13(14)19-2)8-12-10-16-15(18)17-12/h4-5,9,12H,3,6-8,10H2,1-2H3,(H2,16,17,18)

InChI Key

BEDINOFEXOIYOC-UHFFFAOYSA-N

SMILES

CCOCCOC1=C(C=CC(=C1)CC2CNC(=O)N2)OC

Canonical SMILES

CCOCCOC1=C(C=CC(=C1)CC2CNC(=O)N2)OC

Synonyms

Ro 20-2926

Origin of Product

United States

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